molecular formula C12H23N3O4 B1383738 acetic acid; tert-butyl N-(1-carbamimidoylcyclobutyl)carbamate CAS No. 2060042-17-1

acetic acid; tert-butyl N-(1-carbamimidoylcyclobutyl)carbamate

Cat. No. B1383738
CAS RN: 2060042-17-1
M. Wt: 273.33 g/mol
InChI Key: HNYNJEJCIQQILK-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H17N3O2.C2H4O2/c1-8(2,3)14-7(13)12-9(4-5-9)6(10)11;1-2(3)4/h4-5H2,1-3H3,(H3,10,11)(H,12,13);1H3,(H,3,4) .

Scientific Research Applications

Deprotection of the N-tert-butyloxycarbonyl (N-Boc) Group

The N-tert-butyloxycarbonyl (N-Boc) group is a classical masking functionality employed in organic synthesis for the protection of amino groups . The compound could potentially be used in the deprotection of the N-Boc group, which is a key step in many synthetic organic transformations .

Synthesis of N-Boc-protected Anilines

Tert-butyl carbamate is used in palladium-catalyzed synthesis of N-Boc-protected anilines . This process is crucial in the production of anilines, which are used in a wide range of chemical products.

Synthesis of Tetrasubstituted Pyrroles

Tert-butyl carbamate has been used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position . Pyrroles are important in the field of medicinal chemistry due to their presence in many biologically active compounds.

Synthesis of Tert-butyl Acetate

Tert-butyl acetate is an emerging solvent for various products such as coatings, industrial detergents, and surface treating agents . The compound could potentially be used in the synthesis of tert-butyl acetate via an eco-friendly additive reaction .

Production of Non-hazardous Air Pollutant (HAP) Solvents

Tert-butyl acetate (TBAC) is a unique non-hazardous air pollutant (HAP), volatile organic compounds (VOC)-exempt organic solvent with negligible photochemical reactivity . The compound could potentially be used in the production of such solvents, contributing to a reduction in ground-level ozone formation from solvent emissions .

Catalyst in Additive Reactions

The compound could potentially be used as a catalyst in the additive reaction of acetic acid with isobutene . This reaction is important in the production of tert-butyl acetate (TBAC), a solvent with a wide range of applications .

Safety and Hazards

The compound has been assigned the GHS07 pictogram. The hazard statements associated with it are H315, H319, and H335, which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

acetic acid;tert-butyl N-(1-carbamimidoylcyclobutyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N3O2.C2H4O2/c1-9(2,3)15-8(14)13-10(7(11)12)5-4-6-10;1-2(3)4/h4-6H2,1-3H3,(H3,11,12)(H,13,14);1H3,(H,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNYNJEJCIQQILK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.CC(C)(C)OC(=O)NC1(CCC1)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

acetic acid; tert-butyl N-(1-carbamimidoylcyclobutyl)carbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
acetic acid; tert-butyl N-(1-carbamimidoylcyclobutyl)carbamate
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acetic acid; tert-butyl N-(1-carbamimidoylcyclobutyl)carbamate
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acetic acid; tert-butyl N-(1-carbamimidoylcyclobutyl)carbamate
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acetic acid; tert-butyl N-(1-carbamimidoylcyclobutyl)carbamate
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acetic acid; tert-butyl N-(1-carbamimidoylcyclobutyl)carbamate
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acetic acid; tert-butyl N-(1-carbamimidoylcyclobutyl)carbamate

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